Regioisomeric Impact on Stereochemical Diversity
3-Benzylcyclopentane-1-carboxylic acid (CAS 2731007-19-3) is the 3-benzyl regioisomer of the cyclopentane carboxylic acid scaffold, contrasting with the commercially prevalent 1-benzylcyclopentanecarboxylic acid (CAS 220875-85-4). The 3-substituted regioisomer bears the benzyl group at a ring carbon position, generating two undefined stereocenters (C1 and C3) that yield a mixture of cis and trans diastereomers [1]. In contrast, the 1-substituted regioisomer possesses a quaternary carbon at C1 bearing both the benzyl and carboxyl groups, resulting in an achiral scaffold with no ring stereocenters . This fundamental difference in stereochemical complexity directly impacts the number of unique three-dimensional presentations available for biological target engagement—the 3-benzyl scaffold offers four stereoisomeric forms, whereas the 1-benzyl scaffold offers only one [1].
| Evidence Dimension | Number of stereoisomers available for biological screening |
|---|---|
| Target Compound Data | 4 stereoisomers (cis and trans diastereomers, each as racemates or enantiomers) |
| Comparator Or Baseline | 1-Benzylcyclopentanecarboxylic acid: 1 stereoisomer (achiral at the cyclopentane ring) |
| Quantified Difference | 4-fold greater stereochemical diversity for the 3-benzyl regioisomer |
| Conditions | Structural analysis based on InChI and SMILES data; 3-benzyl has 2 undefined atom stereocenters [1]; 1-benzyl has 0 undefined atom stereocenters |
Why This Matters
Greater stereochemical diversity enables exploration of conformation-dependent biological activity that is inaccessible with the achiral 1-substituted regioisomer, directly impacting lead identification strategies.
- [1] Kuujia.com. 3-Benzylcyclopentane-1-carboxylic acid – CAS 2731007-19-3. Computed Properties: Undefined Atom Stereocenter Count = 2. https://www.kuujia.com/cas-2731007-19-3.html (accessed 2026-05-04). View Source
